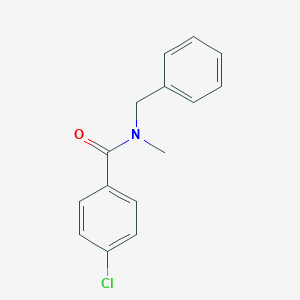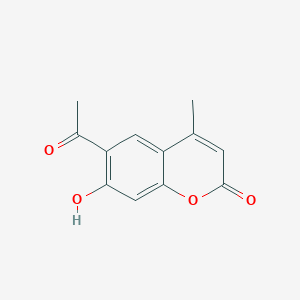![molecular formula C20H14O6S2 B169816 (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid CAS No. 122361-59-5](/img/structure/B169816.png)
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid is an organic compound with the molecular formula C20H14O6S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups attached to the naphthalene rings. This compound is often used in the production of dyes and other industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid under controlled conditions. The reaction is carried out at a temperature range of 0-40°C, allowing the formation of the desired sulfonic acid groups. The reaction can be represented as follows:
C10H8+H2SO4→C10H7SO3H
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene is treated with sulfuric acid. The reaction mixture is then subjected to purification processes to isolate the desired product. The final product is often obtained as a white solid, which is then used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The sulfonic acid groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Sulfonates
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- 1,6-Naphthalene disulfonic acid
- 2,6-Naphthalene disulfonic acid
Uniqueness
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid is unique due to the presence of two sulfonic acid groups on different naphthalene rings, which imparts distinct chemical properties and reactivity compared to other naphthalene sulfonic acids. This structural feature allows it to participate in a wider range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-(2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26/h1-12H,(H,21,22,23)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWODTYSMOCDKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)









![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)



